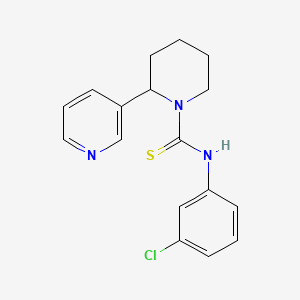
N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a useful research compound. Its molecular formula is C17H18ClN3S and its molecular weight is 331.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chlorophenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H18ClN3S. The compound features:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Pyridine Moiety : A nitrogen-containing aromatic ring.
- Chlorophenyl Group : A phenyl ring substituted with a chlorine atom.
- Carbothioamide Group : A functional group containing sulfur.
This structural configuration influences the compound's interaction with various biological targets, making it a subject of extensive research.
The biological activity of this compound is attributed to its ability to interact with several molecular targets:
- Enzymatic Inhibition : Piperidine derivatives often inhibit key enzymes involved in signaling pathways, such as kinases and proteases .
- Receptor Modulation : The compound may modulate neurotransmitter receptors, potentially offering neuroprotective effects and influencing behaviors related to mood and cognition .
- Ion Channel Interaction : It may affect voltage-gated ion channels, which are crucial for neuronal excitability and membrane stabilization.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been investigated for antimicrobial activity against various pathogens. Its effectiveness varies depending on the specific structure and substituents present on the rings.
| Pathogen | Activity |
|---|---|
| Bacteria | Effective against Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. |
| Fungi | Exhibited moderate antifungal activity against Candida species. |
Case Studies
- In Vitro Studies : A study focused on the inhibition of human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against specific cancers .
- Pharmacokinetics : Research into the pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3S/c18-14-6-3-7-15(11-14)20-17(22)21-10-2-1-8-16(21)13-5-4-9-19-12-13/h3-7,9,11-12,16H,1-2,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFCUIFRWRWNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=S)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














